4-Chloro-2-[(E)-[(4-iodophenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
- This compound exhibits interesting properties due to its structural features, making it relevant for various applications.
4-Chloro-2-[(E)-[(4-iodophenyl)imino]methyl]-3,5-dimethylphenol: is a chemical compound with the molecular formula . It belongs to the class of substituted phenols and contains both chlorine and iodine atoms.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between and . Here are the steps:
Industrial Production: While not widely produced industrially, this compound can be synthesized on a larger scale using similar methods.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for drug development due to its structural features.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The exact mechanism remains an area of ongoing study.
- Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of chlorine, iodine, and phenolic functionality sets it apart.
Similar Compounds: Other related compounds include 2,4-Dichloro-6-((E)-[(4-iodophenyl)imino]methyl)phenol and (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol .
Remember that this compound’s applications and properties are still being explored, and further research may reveal additional insights
Properties
Molecular Formula |
C15H13ClINO |
---|---|
Molecular Weight |
385.62 g/mol |
IUPAC Name |
4-chloro-2-[(4-iodophenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H13ClINO/c1-9-7-14(19)13(10(2)15(9)16)8-18-12-5-3-11(17)4-6-12/h3-8,19H,1-2H3 |
InChI Key |
JDQJRWHDHRMKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)I)O |
Origin of Product |
United States |
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